
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base to form the styryl intermediate. This intermediate is then subjected to cyclization reactions to form the pyran ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s ability to form stable complexes with metal ions also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycinnamic acid: Shares the styryl group but lacks the pyran ring.
Coumarin derivatives: Contain the pyran ring but differ in the substitution pattern.
Uniqueness
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its combination of a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group. This structural complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C14H10O6 |
|---|---|
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C14H10O6/c15-10-4-3-8(5-11(10)16)1-2-9-6-12(14(18)19)20-13(17)7-9/h1-7,15-16H,(H,18,19)/b2-1+ |
Clave InChI |
ZUIOVKAJONGJHT-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=CC(=O)OC(=C2)C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=CC(=O)OC(=C2)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


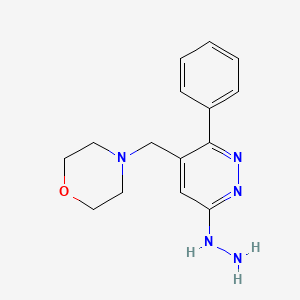




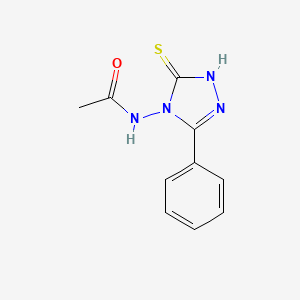

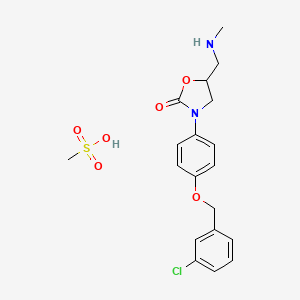

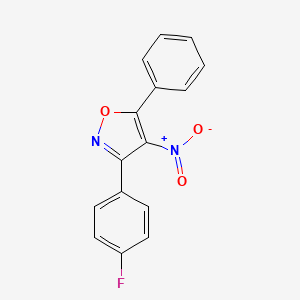
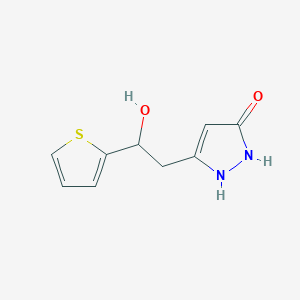

![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)
